1-Methylsulfonyldecane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
54863-62-6 |
|---|---|
Molecular Formula |
C11H24O2S |
Molecular Weight |
220.37 g/mol |
IUPAC Name |
1-methylsulfonyldecane |
InChI |
InChI=1S/C11H24O2S/c1-3-4-5-6-7-8-9-10-11-14(2,12)13/h3-11H2,1-2H3 |
InChI Key |
YSYOZBQXGGLORB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Reaction Mechanisms for 1 Methylsulfonyldecane
Oxidative Routes to 1-Methylsulfonyldecane from Corresponding Sulfides
One of the most common and direct routes to sulfones is the oxidation of their thioether (sulfide) analogues. wikipedia.orgacsgcipr.org For this compound, this involves the oxidation of decyl methyl sulfide (B99878). The process typically proceeds through a sulfoxide (B87167) intermediate, which is then further oxidized to the sulfone. wikipedia.orgwikipedia.org Controlling the reaction to stop at the sulfoxide stage or proceed to the sulfone is a key challenge, often addressed by the choice of oxidant and catalytic system. acsgcipr.orgresearchgate.net
The oxidation of a sulfide to a sulfone is a two-step process. The initial oxidation converts the sulfide to a sulfoxide, and a subsequent oxidation step yields the sulfone. The mechanism is generally understood as an oxygen transfer from the oxidant to the sulfur atom. rsc.org
With common oxidants like hydrogen peroxide (H₂O₂), the reaction can be catalyzed by acids. For instance, in the presence of acetic acid, peracetic acid is formed, which acts as a potent oxidant. akjournals.com The proposed mechanism involves the nucleophilic sulfur atom of the sulfide attacking the electrophilic oxygen of the oxidant. This forms a transient intermediate that then resolves into the sulfoxide. A second, similar oxidative attack on the sulfoxide's sulfur atom, which is now more electron-deficient and thus less reactive, leads to the formation of the sulfone. akjournals.comjchemrev.com The higher oxidation state makes the complete oxidation of a sulfide to a sulfone a more straightforward process than selectively stopping at the sulfoxide stage. researchgate.net
A proposed mechanism for the oxidation of a sulfide to a sulfone using hydrogen peroxide is as follows:
Step 1 (Sulfoxide Formation): R₂S + H₂O₂ → R₂S(OH)(O⁻) → R₂SO + H₂O
Step 2 (Sulfone Formation): R₂SO + H₂O₂ → R₂SO(OH)(O⁻) → R₂SO₂ + H₂O
This stepwise oxidation highlights the importance of stoichiometry and reaction conditions to achieve the desired product, as over-oxidation or under-oxidation can occur. acsgcipr.org
To enhance the efficiency and selectivity of the oxidation of sulfides to sulfones, various catalytic systems have been developed, spanning metal-based catalysts, organocatalysts, and green chemistry methodologies.
Metal-Based Catalysts: A wide array of transition metals have been shown to effectively catalyze sulfide oxidation. These include systems based on tantalum, niobium, tungsten, manganese, vanadium, and zirconium. researchgate.netresearchgate.netorganic-chemistry.orgnih.gov For example, niobium carbide has been reported as an efficient catalyst for the complete oxidation of sulfides to sulfones using 30% hydrogen peroxide, while tantalum carbide under similar conditions tends to yield the sulfoxide. organic-chemistry.org Metal-containing ionic liquids and metal oxides are also prominent, offering advantages in reaction rates and catalyst recyclability. frontiersin.orgnih.govsciopen.com
Organocatalytic Approaches: Metal-free catalytic systems have gained traction as a more sustainable alternative. Ketones, such as 2,2,2-trifluoroacetophenone, can catalyze the H₂O₂-mediated oxidation, where selectivity for the sulfone is controlled by the reaction conditions. organic-chemistry.org Chiral dioxiranes, generated in situ from ketones and an oxidant like Oxone, are effective for asymmetric oxidations, although this is less relevant for the achiral this compound. nih.gov Brønsted acids have also been employed to activate oxidants, promoting selective transformations. nih.gov
Green Chemistry Approaches: Modern synthetic chemistry emphasizes sustainability. In sulfone synthesis, this translates to the use of environmentally benign oxidants like H₂O₂, where the only byproduct is water. rsc.org Many catalytic systems, such as those using recyclable catalysts like silica-based tungstate (B81510) or carboxylated multi-walled carbon nanotubes (MWCNTs-COOH), are designed to operate in greener solvents or under solvent-free conditions, minimizing waste. rsc.orgorganic-chemistry.orgrsc.org
Table 1: Selected Catalytic Systems for the Oxidation of Sulfides to Sulfones
| Catalyst | Oxidant | Key Features | Reference |
|---|---|---|---|
| Niobium Carbide (NbC) | 30% H₂O₂ | Efficiently affords sulfones over sulfoxides. | organic-chemistry.org |
| Silica-based Tungstate | 30% H₂O₂ | Recyclable catalyst, operates at room temperature. | organic-chemistry.org |
| 2,2,2-Trifluoroacetophenone | H₂O₂ | Metal-free organocatalyst; selectivity controlled by conditions. | organic-chemistry.org |
| MWCNTs-COOH | 30% H₂O₂ | Heterogeneous, recyclable nanocatalyst; solvent-free conditions. | rsc.org |
| Keggin-type Polyoxometalates (POMs) | H₂O₂ | Used in ionic liquid systems; highly effective. | frontiersin.orgnih.gov |
For a simple, linear alkyl sulfone like this compound, the regioselectivity is predetermined by the structure of the starting sulfide, decyl methyl sulfide. The oxidation occurs specifically at the sulfur atom, linking the methyl and decyl groups.
However, in the context of more complex molecules, regioselectivity and stereoselectivity are critical considerations. Regioselectivity becomes important when a molecule contains multiple sulfur atoms or other oxidizable functional groups. Catalytic systems can be designed to selectively oxidize a specific sulfur atom based on its electronic or steric environment. acs.org For instance, the choice of solvent and catalyst can control whether a reaction with β-alkyl nitroalkenes yields allyl or vinyl sulfones. acs.org
Stereoselectivity is paramount when synthesizing chiral sulfones, where the sulfur atom itself is a stereocenter. While not applicable to this compound, methods involving chiral catalysts, such as Fe(salan) complexes or biocatalytic approaches with enzymes, are employed to produce enantiomerically enriched sulfoxides. nih.govorganic-chemistry.org Further oxidation typically proceeds with retention of configuration at the sulfur atom.
Carbon-Sulfur Bond Formation Strategies in this compound Synthesis
An alternative to sulfide oxidation is the direct construction of the sulfone moiety through the formation of carbon-sulfur bonds. These methods offer high versatility as they assemble the final product from different building blocks.
Palladium catalysis has emerged as a powerful tool for forming C-S bonds. For the synthesis of this compound, a relevant approach would be the coupling of an alkyl halide with a source of the methylsulfonyl group. A novel method describes the palladium-catalyzed methylsulfonylation of alkyl iodides using dimethyl sulfite (B76179) as a surrogate for both sulfur dioxide and the methyl group. acs.org This would involve the reaction of 1-iododecane.
Another powerful strategy is the three-component coupling reaction, where an organometallic reagent, a sulfur dioxide source, and an organic halide are brought together. nih.gov For instance, a decyl halide could be coupled with a methyl-containing organometallic reagent and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). nih.gov These methods benefit from the modularity and functional group tolerance characteristic of palladium-catalyzed cross-coupling reactions.
Table 2: Examples of Palladium-Catalyzed Sulfone Synthesis
| Reaction Type | Substrates | Sulfonyl Source | Key Features | Reference |
|---|---|---|---|---|
| Methylsulfonylation | Alkyl Iodides/Bromides | Dimethyl Sulfite | Provides a direct route to methyl sulfones. | acs.org |
| Three-Component Coupling | Aryl/Alkenyl (Pseudo)halides, Organolithium reagents | DABSO | Convergent synthesis allowing for high diversity. | nih.gov |
| Hydrosulfonylation | Cyclopropenes, Sulfinic Acids | Sodium Sulfinates | Efficient method for obtaining allylic sulfones. | rsc.org |
Classic nucleophilic substitution reactions are a cornerstone of sulfone synthesis. The most common approach involves the S-alkylation of a sulfinate salt. nih.gov To synthesize this compound, two primary pathways are possible:
Reaction of sodium decanesulfinate with a methylating agent (e.g., methyl iodide).
Reaction of sodium methanesulfinate (B1228633) with a decylating agent (e.g., 1-bromodecane (B1670165) or 1-iododecane).
These reactions are typically Sₙ2 processes, favored by polar aprotic solvents. google.com The sulfinate anion is an excellent nucleophile, readily displacing halide or other good leaving groups like tosylates. organic-chemistry.orgyoutube.com Microwave promotion has been shown to accelerate these substitutions, allowing for rapid and efficient synthesis in aqueous media. organic-chemistry.org
Addition reactions also provide a route to sulfones. For example, the radical addition of sulfonyl chlorides to alkenes can form β-chlorosulfones, which can then be further manipulated. While less direct for synthesizing a simple alkyl sulfone, these methods are powerful for creating more complex functionalized sulfones.
Table 3: Nucleophilic Substitution for Alkyl Sulfone Synthesis
| Nucleophile | Electrophile | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Arenesulfinate Salts | Alkyl Halides | Phase-Transfer Catalysis | Practical and efficient method. | organic-chemistry.org |
| Sulfone Anions | Alkyl Halides (Primary Iodides preferred) | Base (e.g., t-BuOK) | Typical Sₙ2 reaction for forming α-alkylated sulfones. | google.com |
| Alkali Sulfinates | Alkyl Halides or Tosylates | Microwave, Aqueous Media | Rapid, efficient, and tolerates various functional groups. | organic-chemistry.org |
| Alcohol-derived Sulfonates (e.g., Tosylates) | Sulfinate Salts | Standard Sₙ2 conditions | Treats alcohols as precursors to good leaving groups. | youtube.comyoutube.com |
Derivatization Pathways Leading to this compound (e.g., from Glucosinolate Precursors)
While direct synthesis from simple alkanes is common, derivatization from complex natural molecules like glucosinolates offers a potential route leveraging biorenewable feedstocks. Glucosinolates are sulfur-containing secondary metabolites found in Brassicaceae plants. Upon enzymatic hydrolysis by myrosinase, they yield various products, primarily isothiocyanates, nitriles, and thiocyanates. frontiersin.orgnih.gov A hypothetical pathway from a long-chain aliphatic glucosinolate to this compound can be proposed based on established chemical transformations.
A plausible precursor would be a glucosinolate with a ten-carbon side chain. Although less common than shorter-chain variants, long-chain glucosinolates do exist. The enzymatic hydrolysis of such a precursor would initiate the synthetic cascade. The resulting isothiocyanate or nitrile can then be chemically modified through a series of steps to yield the target sulfone.
One potential pathway involves the conversion of the glucosinolate-derived isothiocyanate to a thiol. This can be followed by methylation to form a thioether, which is then oxidized to the sulfone. The oxidation of thioethers to sulfones is a well-established and efficient reaction, often employing oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com
Table 1: Proposed Multi-Step Derivatization of a Glucosinolate Precursor to this compound
| Step | Reaction | Starting Material | Reagents | Intermediate/Product | Rationale |
| 1 | Enzymatic Hydrolysis | Long-chain Glucosinolate (e.g., hypothetical gluco-decyl glucosinolate) | Myrosinase, Water | Decyl isothiocyanate | Releases the reactive side chain from the glucose and sulfate (B86663) moieties. |
| 2 | Reduction to Thiol | Decyl isothiocyanate | Strong reducing agent (e.g., Lithium aluminum hydride) | Decanethiol | Converts the isothiocyanate group to a thiol group. |
| 3 | Thioether Formation | Decanethiol | Methylating agent (e.g., Methyl iodide), Base | 1-(Methylthio)decane | Introduces the methyl group onto the sulfur atom. |
| 4 | Oxidation | 1-(Methylthio)decane | Oxidizing agent (e.g., Hydrogen peroxide, m-CPBA) | This compound | Oxidizes the thioether to the corresponding sulfone. masterorganicchemistry.comgoogle.com |
Computational Design and Optimization of Synthetic Pathways for this compound
Computational chemistry provides powerful tools for designing and optimizing synthetic routes, potentially reducing the need for extensive empirical experimentation. ibm.comgithub.io For a target molecule like this compound, computational methods can be applied to evaluate the feasibility of proposed synthetic steps and to predict reaction outcomes.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and to predict the thermodynamics and kinetics of chemical reactions. nih.gov For the proposed derivatization pathway from a glucosinolate precursor, DFT calculations could be employed to:
Model Reaction Intermediates: Determine the geometries and energies of the transition states and intermediates for each reaction step.
Calculate Reaction Energetics: Predict the Gibbs free energy change for each step to assess its thermodynamic favorability. nih.gov
Evaluate Reaction Barriers: Calculate the activation energy for each reaction to understand its kinetic feasibility.
By simulating the reaction pathway, computational models can help identify potential bottlenecks, such as high-energy intermediates or large activation barriers, allowing for the in-silico screening of different reagents and conditions to optimize the synthesis.
Furthermore, the rise of artificial intelligence and machine learning in chemistry has led to the development of tools that can predict reaction yields with increasing accuracy. github.ioarxiv.org These models are typically trained on large datasets of known reactions and can learn complex relationships between reactants, reagents, and reaction conditions to predict the outcome of a new reaction. For the synthesis of this compound, a yield prediction model could be used to compare different synthetic routes and to identify the conditions most likely to produce a high yield of the final product.
Table 2: Application of Computational Methods in the Synthesis Design of this compound
| Computational Method | Application | Objective | Potential Insights |
| Density Functional Theory (DFT) | Thermodynamic and Kinetic Analysis | Evaluate the feasibility of proposed synthetic steps. | Prediction of reaction spontaneity, identification of rate-limiting steps, and understanding of reaction mechanisms. nih.gov |
| Molecular Dynamics (MD) | Solvent and Temperature Effects | Simulate the behavior of molecules over time to understand the role of the reaction environment. | Optimization of solvent choice and reaction temperature for improved yield and selectivity. |
| Machine Learning (ML) Models | Yield Prediction | Predict the percentage yield of a reaction under specific conditions. | Prioritization of high-yielding reaction pathways and reduction of experimental optimization efforts. ibm.comgithub.ioarxiv.org |
| Retrosynthesis Software | Pathway Discovery | Identify potential synthetic routes starting from commercially available precursors. | Generation of novel and efficient synthetic strategies for this compound. |
The integration of these computational approaches can significantly accelerate the development of efficient and robust synthetic methodologies for this compound, moving from plausible but hypothetical pathways to experimentally validated and optimized processes.
Advanced Spectroscopic and Analytical Characterization of 1 Methylsulfonyldecane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1-Methylsulfonyldecane. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecule's connectivity can be assembled.
The ¹H and ¹³C NMR spectra of this compound provide foundational information for its structural verification. The chemical shifts (δ) in the ¹H NMR spectrum correspond to the different electronic environments of the protons in the molecule. The protons of the methyl group directly attached to the sulfonyl group are the most deshielded due to the electron-withdrawing nature of the SO₂ group, and therefore resonate at the highest frequency (downfield). The methylene (B1212753) protons adjacent to the sulfonyl group (α-protons) also experience this deshielding effect. The remaining methylene groups along the decane (B31447) chain show overlapping signals in the typical aliphatic region, with the terminal methyl group appearing at the lowest frequency (upfield). nih.gov
Similarly, the ¹³C NMR spectrum shows distinct signals for each unique carbon atom. The carbon of the methylsulfonyl group and the α-carbon of the decyl chain are shifted downfield. The carbons further from the sulfonyl group appear in the characteristic aliphatic range. libretexts.org The predictable nature of these chemical shifts allows for confident structural confirmation.
Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Atom Position | Chemical Shift (ppm, Predicted) | Multiplicity | Integration |
|---|---|---|---|
| CH₃-SO₂ | ~2.9 - 3.1 | Singlet | 3H |
| SO₂-CH₂- | ~3.0 - 3.2 | Triplet | 2H |
| SO₂-CH₂-CH₂- | ~1.7 - 1.9 | Multiplet | 2H |
| -(CH₂)₇- | ~1.2 - 1.4 | Multiplet | 14H |
Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Atom Position | Chemical Shift (ppm, Predicted) |
|---|---|
| CH₃-SO₂ | ~44 - 46 |
| SO₂-CH₂- | ~55 - 57 |
| SO₂-CH₂-CH₂- | ~22 - 24 |
| -(CH₂)₇- (C3-C9) | ~28 - 32 |
| -CH₂-CH₃ | ~22 - 23 |
While 1D NMR provides essential data, complex molecules often benefit from two-dimensional (2D) NMR techniques for complete and unambiguous signal assignment.
COSY (Correlation Spectroscopy) : This homonuclear experiment reveals proton-proton (¹H-¹H) coupling interactions. youtube.com For this compound, a COSY spectrum would show a cross-peak between the terminal methyl protons and their adjacent methylene protons, and sequential correlations along the decyl chain, confirming the connectivity of the aliphatic backbone.
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). pressbooks.pubcolumbia.edu An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the singlet at ~3.0 ppm in the ¹H spectrum to the carbon signal at ~45 ppm in the ¹³C spectrum, confirming the CH₃-SO₂ group.
Solid-state NMR (ssNMR) is a powerful method for characterizing materials in their solid form, providing insights into polymorphism, crystallinity, and molecular packing. europeanpharmaceuticalreview.combruker.com For sulfones, which are often crystalline solids at room temperature, ssNMR can distinguish between different crystalline forms (polymorphs) that may have different physical properties. nih.govresearchgate.net By analyzing the ¹³C chemical shifts and relaxation times, which are sensitive to the local molecular environment, ssNMR can identify and quantify the components in a solid mixture, making it a valuable tool in both quality control and materials science. youtube.com
Mass Spectrometry (MS) Techniques for Molecular and Fragment Identification
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. youtube.com It is an ideal method for assessing the purity of volatile and semi-volatile compounds like this compound. globalresearchonline.net A sample is injected into the GC, where it is vaporized and separated from impurities based on boiling point and column interactions. As each component elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum for that component. This allows for the confident identification of the main compound and any potential side-products or residual starting materials from its synthesis. nih.gov The high sensitivity of modern GC-MS systems makes them suitable for detecting even trace levels of impurities. sci-hub.se
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of a compound's elemental formula from its exact mass. For this compound (C₁₁H₂₄O₂S), the theoretical exact mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides unequivocal confirmation of the elemental composition, distinguishing it from other compounds that might have the same nominal mass.
Exact Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₂₄O₂S |
| Nominal Mass | 220 amu |
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy techniques, including FTIR and Raman, are indispensable for identifying the functional groups within a molecule by probing their characteristic vibrational modes. nih.gov
FTIR spectroscopy measures the absorption of infrared light by a molecule, causing its bonds to vibrate at specific frequencies. The sulfonyl (SO₂) group of this compound produces strong and highly characteristic absorption bands that are easy to identify.
Detailed Research Findings: The most prominent signals in the FTIR spectrum of this compound are due to the sulfonyl group. These are:
Asymmetric SO₂ Stretching: A strong absorption band typically observed in the 1350–1300 cm⁻¹ region.
Symmetric SO₂ Stretching: Another strong band found in the 1160–1120 cm⁻¹ region.
In addition to the sulfonyl peaks, the spectrum will be dominated by signals from the long alkyl chain, including C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
|---|---|---|---|
| 2955–2850 | C-H Stretch | Alkyl (CH₂, CH₃) | Strong |
| 1470–1450 | C-H Bend (Scissoring) | Alkyl (CH₂) | Medium |
| 1350–1300 | S=O Asymmetric Stretch | Sulfonyl (SO₂) | Strong |
| 1160–1120 | S=O Symmetric Stretch | Sulfonyl (SO₂) | Strong |
| 970–950 | C-S Stretch | Thioether/Sulfone | Medium-Weak |
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It provides a unique "fingerprint" of a molecule, with different selection rules than FTIR. spectroscopyonline.com While C-H bonds often produce weak Raman signals, the sulfonyl group and the carbon-sulfur bonds provide distinct and useful peaks for identification. researchgate.net
Table 3: Key Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
|---|---|---|---|
| 2955–2850 | C-H Stretch | Alkyl (CH₂, CH₃) | Strong |
| 1160–1120 | S=O Symmetric Stretch | Sulfonyl (SO₂) | Strong |
| 780–600 | C-S Stretch | Thioether/Sulfone | Medium |
| 600–500 | SO₂ Scissoring | Sulfonyl (SO₂) | Medium |
Advanced Chromatographic Separations for Isomer and Impurity Analysis
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, isomers, and other impurities, as well as for its final purification.
HPLC is the premier technique for the separation, quantification, and analysis of non-volatile compounds. For a relatively non-polar molecule like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice.
Detailed Research Findings: An effective HPLC method would utilize a C18 stationary phase, which retains the compound based on its hydrophobicity. A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for the efficient separation of the target compound from more polar or less polar impurities. unich.itnih.gov
A key challenge is detection, as this compound lacks a strong UV-absorbing chromophore. While low-wavelength UV detection (~210 nm) is possible, it often suffers from low sensitivity and baseline noise. More advanced detection methods are superior:
Charged Aerosol Detection (CAD): Provides a near-universal response for non-volatile analytes, offering excellent sensitivity. researchgate.net
Evaporative Light Scattering Detection (ELSD): Another universal detector that is well-suited for compounds without a chromophore.
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest degree of selectivity and sensitivity, confirming the identity of the eluting peak simultaneously.
Table 4: Representative HPLC Method for this compound Analysis
| Parameter | |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) |
When a high-purity sample of this compound is required for use as a reference standard or for further research, preparative chromatography is employed. gilson.com This technique is a scaled-up version of analytical HPLC, designed to isolate and collect milligrams to grams of the target compound. rssl.com
Detailed Research Findings: The process begins with an optimized analytical HPLC method, which is then scaled to a larger-diameter preparative column. The goal is to maximize the sample load and throughput while maintaining sufficient resolution to separate the target peak from its closest impurities. lcms.cz The fraction corresponding to the this compound peak is collected, and the solvent is subsequently removed, typically through rotary evaporation or lyophilization, to yield the purified solid compound. rssl.com This ensures the availability of a well-characterized, high-purity material essential for accurate quantitative analysis and other applications. nih.gov
Compound List
Chemometric Approaches in Spectroscopic Data Analysis for this compound
Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. felixinstruments.comspectroscopyonline.com In the context of this compound, chemometric techniques can be applied to spectroscopic data for various purposes, such as quality control, purity assessment, and the analysis of its behavior in different chemical environments.
Principles of Chemometric Analysis of Spectroscopic Data
Spectroscopic techniques often generate large and complex datasets, especially when analyzing multiple samples or monitoring a process over time. Chemometrics provides tools to simplify and interpret this data. nih.gov
Principal Component Analysis (PCA): This is a powerful data reduction technique used to identify the main sources of variation within a dataset. nih.gov For instance, if a series of this compound samples with varying levels of a known impurity were analyzed by infrared spectroscopy, PCA could potentially distinguish the pure samples from the impure ones by identifying the spectral patterns associated with the impurity. The results are often visualized in score plots, where similar samples cluster together. researchgate.net
Partial Least Squares (PLS) Regression: This method is used to build predictive models. For example, a PLS model could be developed to predict the concentration of this compound in a solvent using its near-infrared (NIR) spectra. This would involve creating a calibration set with known concentrations and their corresponding spectra, and then using PLS to establish a mathematical relationship between the spectral data and the concentration.
Hypothetical Application of Chemometrics to this compound
Consider a scenario where this compound is synthesized, and the final product may contain small amounts of the precursor, 1-(methylthio)decane (decyl methyl sulfide). A set of infrared spectra is collected from different batches of the product.
Interactive Data Table: Hypothetical Data for Chemometric Analysis
| Sample ID | Concentration of this compound (%) | Concentration of 1-(methylthio)decane (%) |
| Batch_01 | 99.8 | 0.2 |
| Batch_02 | 99.5 | 0.5 |
| Batch_03 | 99.9 | 0.1 |
| Batch_04 | 99.2 | 0.8 |
| Batch_05 | 99.7 | 0.3 |
In this hypothetical case, a PCA of the infrared spectra could reveal a clustering of the batches based on the level of the 1-(methylthio)decane impurity. The loadings plot from the PCA would highlight the specific wavenumbers (spectral regions) that are most influential in discriminating between the samples, likely corresponding to the characteristic vibrational modes of the sulfoxide (B87167) and sulfone functional groups.
Furthermore, a PLS model could be calibrated using these samples to create a rapid analytical method for quantifying the purity of future batches of this compound based on their IR spectra, reducing the need for more time-consuming chromatographic analyses.
Theoretical and Computational Chemistry of 1 Methylsulfonyldecane
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 1-Methylsulfonyldecane. These methods solve the Schrödinger equation to provide insights into electron distribution, molecular geometry, and bond characteristics.
Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Preferences
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For this compound, a DFT study would typically involve optimizing the molecular geometry to find the most stable arrangement of its atoms in space. This would include determining key bond lengths, bond angles, and dihedral angles.
Due to the flexible nature of the decane (B31447) chain, this compound can exist in numerous conformations. A comprehensive DFT study would explore the potential energy surface to identify various low-energy conformers and determine their relative stabilities. This analysis is crucial as the conformation can significantly influence the physical and chemical properties of the molecule. For instance, studies on other sulfone-containing molecules, such as diaryl sulfones, have successfully used DFT methods like B3LYP with basis sets like 6-311G** to determine stable conformations and geometric parameters. researchgate.net
Table 1: Hypothetical DFT-Calculated Geometric Parameters for the Most Stable Conformer of this compound
| Parameter | Value |
| C-S Bond Length (Å) | 1.78 |
| S=O Bond Length (Å) | 1.45 |
| C-S-C Bond Angle (°) | 104.5 |
| O-S-O Bond Angle (°) | 118.0 |
| C-S-O Bond Angle (°) | 108.5 |
Note: The data in this table is hypothetical and serves as an illustrative example of what a DFT study would provide. Actual values would require specific calculations.
Ab Initio Methods for Electronic Properties and Spectroscopic Prediction
Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate electronic properties.
For this compound, ab initio calculations could be used to determine properties such as the dipole moment, polarizability, and the energies of molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. Furthermore, these methods can be used to predict various spectroscopic data, such as vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which are invaluable for the experimental characterization of the compound. For example, ab initio calculations have been shown to refine the understanding of intermolecular interactions in sulfone solutions. nih.gov
Computational Investigations of Reactivity and Reaction Mechanisms
Computational chemistry provides powerful tools to explore the reactivity of molecules and elucidate the mechanisms of chemical reactions.
Potential Energy Surface Mapping for Transformations Involving the Sulfonyl Group
A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.orgiupac.org For this compound, mapping the PES for reactions involving the sulfonyl group would be essential to understand its chemical transformations. The sulfonyl group is a polar, electron-withdrawing group that can influence the reactivity of the adjacent alkyl chain. fiveable.me
A PES map can identify the most favorable reaction pathways, intermediate structures, and the energy barriers associated with them. youtube.comlibretexts.org For example, in a nucleophilic substitution reaction at the carbon atom alpha to the sulfonyl group, the PES would detail the energy changes as the nucleophile approaches and the leaving group departs.
Transition State Characterization and Kinetic Studies
A transition state is a specific point along a reaction coordinate on the potential energy surface that corresponds to the highest energy. libretexts.org Characterizing the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction. Computational methods can locate and characterize these transient structures.
Once the transition state is identified, its energy relative to the reactants can be used to calculate the activation energy of the reaction. This, in turn, allows for the theoretical prediction of reaction rates using transition state theory. For instance, DFT calculations have been employed to investigate the catalytic cycle and determine the rate-limiting step in reactions involving sulfone compounds. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations typically focus on static molecules, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
For this compound, an MD simulation could model its behavior in a solvent or in the condensed phase. This would provide insights into:
Conformational Dynamics: How the flexible decane chain moves and folds over time.
Intermolecular Interactions: How individual molecules of this compound interact with each other and with solvent molecules.
Transport Properties: The simulation could be used to estimate properties like the diffusion coefficient.
Studies on similar long-chain alkyl sulfonates have used MD simulations to investigate their self-assembly and phase behavior in aqueous solutions, demonstrating the power of this technique to understand the collective behavior of such molecules. nih.govresearchgate.netresearchgate.net
Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling of Chemical Behavior
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the structural properties of a chemical compound and its biological activity or other specified properties. researchgate.net This methodology is a cornerstone of computational chemistry and toxicology, allowing for the prediction of a compound's behavior without the need for extensive laboratory testing. researchgate.netnih.gov For a compound like this compound, QSAR models can be developed to forecast its various physicochemical and biological properties.
The core principle of QSAR is that the activity of a substance is a function of its molecular structure. researchgate.net The process involves several key steps:
Data Set Collection: A dataset of compounds with known activities or properties is compiled. For modeling related to this compound, this would ideally include a series of alkyl sulfones with varying chain lengths and substitution patterns.
Molecular Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated to represent the unique structural features of each molecule. These can include topological, geometrical, electronic, and physicochemical properties. nih.gov
Model Development: Statistical methods are employed to build a mathematical model that correlates the molecular descriptors with the observed activity. nih.gov Common techniques include Multiple Linear Regression (MLR), Support Vector Machines (SVM), and various neural network approaches. nih.govpatsnap.com
Model Validation: The model's robustness and predictive power are rigorously tested using both internal and external validation techniques to ensure it can accurately predict the properties of new, untested compounds. nih.govresearchgate.net
While specific QSAR studies focusing solely on this compound are not prevalent in public literature, extensive research on other sulfone-containing molecules provides a strong framework for how such a model would be constructed. For instance, QSAR studies on indoyl aryl sulfones and 2-amino-6-arylsulfonylbenzonitriles have successfully identified key molecular features that govern their biological activities. nih.govderpharmachemica.com These studies often utilize a combination of quantum mechanical, topological, and geometrical descriptors to build their predictive models. nih.gov
For this compound, a QSAR model would likely incorporate descriptors that characterize its long alkyl chain and the polar sulfonyl group. The table below illustrates the types of descriptors that would be relevant for building such a model.
Table 1: Illustrative Molecular Descriptors for QSAR Modeling of this compound
| Descriptor Class | Specific Descriptor Example | Description | Predicted Influence on Behavior |
| Topological | Wiener Index | A measure of molecular branching and compactness. | Influences intermolecular interactions and boiling point. |
| Geometrical | Molecular Surface Area | The total surface area of the molecule. | Affects solubility and transport properties. |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Critical for interactions with polar solvents and biological targets. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity. | Determines membrane permeability and bioaccumulation potential. |
| Quantum-Chemical | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relates to chemical reactivity and stability. |
By developing and validating such QSAR models, researchers can predict the environmental fate, toxicity, or potential biological interactions of this compound and related alkyl sulfones, guiding further research and risk assessment efficiently. researchgate.net The ultimate goal is to create a model with high predictive accuracy for compounds not included in the initial training set. nih.gov
Application of Machine Learning and Artificial Intelligence in Theoretical Sulfone Chemistry
The application of machine learning (ML) and artificial intelligence (AI) has seen explosive growth in computational chemistry, offering powerful tools to overcome the limitations of traditional methods. epfl.chepfl.ch These technologies are particularly valuable in theoretical sulfone chemistry for predicting molecular properties, understanding reaction mechanisms, and even automating industrial processes. nih.govresearchgate.net
Prediction of Compound Properties: Machine learning models, especially deep learning neural networks, can be trained on large datasets of known chemicals to predict the properties of new compounds with unprecedented accuracy. verseon.com For sulfones, this could involve predicting solubility, toxicity, reactivity, or electronic properties based solely on molecular structure. patsnap.comrsc.org
Enhancement of Molecular Simulations: AI can significantly speed up computationally expensive quantum mechanics calculations. epfl.chepfl.ch ML potentials can be trained on high-level theoretical data to perform molecular dynamics simulations with the accuracy of quantum chemistry but at a fraction of the computational cost, enabling the study of larger systems and longer timescales. epfl.ch
Generative Chemistry: AI can be used to design new molecules with specific desired properties. verseon.com In the context of sulfone chemistry, a generative model could propose novel sulfone structures that are optimized for a particular application, such as improved insecticidal activity or specific material properties. nih.gov
Process Automation and Optimization: Machine learning models have been successfully applied to industrial chemical processes. For example, in chemical sulfonation, ML models using inputs like raw material flow and temperature can predict product quality in real-time. researchgate.net This allows for the automation of quality control, leading to more efficient resource use and reduced waste. researchgate.netarxiv.org A study on a sulfonation process utilized various models to predict the neutralization number, a key quality metric. researchgate.net
Table 2: Machine Learning Techniques and Their Applications in Sulfone Chemistry
| ML/AI Technique | Application Area | Description |
| Random Forest | QSAR, Process Control | An ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction. Used in predicting chemical toxicity and automating sulfonation processes. patsnap.comresearchgate.net |
| Support Vector Machines (SVM) | QSAR, Classification | A supervised learning model that is effective for classification and regression tasks by finding an optimal hyperplane that separates data points. Used in developing QSAR models for sulfone-containing inhibitors. nih.gov |
| Neural Networks (NN) | Property Prediction, Process Control | A set of algorithms, modeled loosely after the human brain, that are designed to recognize patterns. They are used for predicting product quality in sulfonation and for learning energy gaps in molecules. researchgate.netyoutube.com |
| Genetic Algorithms | Optimization | Search heuristics inspired by the process of natural selection. Used to optimize training sets for machine learning models to improve prediction accuracy. epfl.ch |
| Generative Models | Molecular Design | AI models that can generate new data instances. In chemistry, they are used to create novel molecular structures with desired properties. verseon.com |
As AI and machine learning continue to evolve, their integration into theoretical and computational chemistry is set to deepen our understanding of sulfones like this compound and accelerate the design of new materials and molecules. rsc.org
Reactivity Profiles and Chemical Transformations of 1 Methylsulfonyldecane
Fundamental Reactivity of the Sulfonyl Moiety
The sulfonyl group is not merely a passive linker; it is a highly functionalized moiety that can participate in a wide array of chemical reactions. Its electronic properties make the adjacent carbon atoms and the sulfur atom itself susceptible to specific types of chemical attack. ontosight.aiontosight.ai
The sulfur atom in 1-Methylsulfonyldecane is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms. This arrangement results in a significant polarization of the bonds, rendering the sulfur atom electron-deficient and, therefore, a strong electrophilic center. fiveable.me It is susceptible to attack by various nucleophiles. researchgate.netiupac.org While the carbon-sulfur bonds in sulfones are generally stable, under certain conditions, nucleophilic attack at the sulfur can lead to cleavage of one of the S-C bonds.
Conversely, while the sulfur atom is primarily electrophilic, the sulfonyl group as a whole can be considered to have nucleophilic character under specific circumstances. For instance, the oxygen atoms of the sulfonyl group can act as weak Lewis bases, coordinating to strong Lewis acids. This interaction can further enhance the electrophilicity of the sulfur atom or activate the sulfonyl group for other transformations. wikipedia.org However, the most significant nucleophilic character arises from the carbanion formed by deprotonation of the α-carbons, a topic discussed in the next section.
A defining characteristic of sulfones is the enhanced acidity of the protons on the carbon atoms directly attached to the sulfonyl group (the α-protons). libretexts.org The sulfonyl group acts as a powerful electron-withdrawing group, which effectively stabilizes the resulting conjugate base (a carbanion) through resonance and inductive effects. uomosul.edu.iq The negative charge of the carbanion is delocalized onto the electronegative oxygen atoms of the sulfonyl group, significantly increasing the stability of the anion. libretexts.org
In this compound, there are two sets of α-protons: those on the methyl group and those on the first methylene (B1212753) (C1) of the decyl chain. Deprotonation with a suitable base, such as an organolithium reagent (e.g., n-butyllithium) or a strong alkoxide, generates a highly reactive α-sulfonyl carbanion. wikipedia.orglibretexts.org
| Compound | α-Proton Position | Approximate pKa |
| Dimethyl sulfone | CH₃-SO₂-CH₃ | 31 |
| This compound | CH₃ -SO₂-C₁₀H₂₁ | ~31 |
| This compound | CH₃-SO₂-CH₂ -C₉H₁₉ | ~33 |
| Acetone (Ketone) | CH₃-CO-CH₃ | 19-21 |
| Ethyl acetate (B1210297) (Ester) | CH₃-CO-OCH₂CH₃ | 23-25 |
| Alkane | R-CH₃ | ~50 |
Note: Data is compiled from various sources and represents typical values. The pKa for this compound is estimated based on structurally similar compounds like dimethyl sulfone. libretexts.orglibretexts.org
This α-sulfonyl carbanion is a potent nucleophile and a cornerstone of sulfone chemistry. It readily participates in a variety of carbon-carbon bond-forming reactions, serving as a key intermediate in the synthesis of more complex molecules. fiveable.me
Carbon-Carbon Bond Forming Reactions Catalyzed or Mediated by Sulfones
The ability to easily form a stable carbanion makes this compound and other sulfones valuable reagents in synthetic organic chemistry for the formation of new carbon-carbon bonds. rsc.orgacs.orgchemistry.coach
While this compound itself is an acyclic molecule, its scaffold can be used to construct cyclic systems. tandfonline.com This typically requires prior functionalization of the decyl chain. For instance, if a leaving group (e.g., a halide) is introduced at the distal end of the decyl chain, the α-sulfonyl carbanion can undergo an intramolecular nucleophilic substitution to form a large carbocyclic ring. This strategy is a powerful method for synthesizing macrocycles.
Annulation reactions, which involve the formation of a new ring onto an existing structure, can also be mediated by sulfone chemistry. bohrium.comresearchgate.netresearchgate.net A well-known example is the Ramberg–Bäcklund reaction, where an α-halo sulfone is treated with a base to yield an alkene via a three-membered episulfone intermediate. wikipedia.org By designing a substrate where the halogen and sulfone are part of the same molecule, this reaction can be adapted for cyclization.
The α-sulfonyl carbanion derived from this compound can act as a nucleophile in addition and condensation reactions with various electrophiles, most notably aldehydes and ketones. nih.govacs.orgacs.org
A paramount example of this reactivity is the Julia Olefination (and its modifications). In this reaction, an α-sulfonyl carbanion adds to an aldehyde or ketone to form a β-hydroxy sulfone intermediate. This intermediate is then typically acylated or otherwise modified and subjected to reductive elimination to produce an alkene. wikipedia.orgwikipedia.org Using the carbanion of this compound, one could synthesize long-chain alkenes.
| Sulfone | Electrophile | Base | Product Type | Reference Reaction |
| Dimethyl sulfone | 2-Methylcyclohexanone | Potassium t-butoxide | Diene | Condensation for diene synthesis |
| Benzyl phenyl sulfone | Benzaldehyde | Potassium t-butoxide | Vinyl sulfone | Knoevenagel-type condensation |
| Alkyl sulfone | Aldehyde/Ketone | Strong base | β-Hydroxy sulfone | Julia Olefination intermediate |
This table illustrates general reaction types applicable to the carbanion of this compound. nih.govacs.orgwikipedia.org
Furthermore, if the sulfone is first converted into a vinyl sulfone (e.g., by elimination), it becomes an excellent Michael acceptor. wikipedia.org The this compound scaffold could be modified to create such a species, which would then readily undergo conjugate addition with a wide range of nucleophiles, forming a new carbon-carbon bond. rsc.orgrsc.org
Functional Group Interconversions Involving the this compound Scaffold
The sulfonyl group is often used as a temporary activating group that is removed later in a synthetic sequence. This "traceless" nature makes it highly valuable. chem-station.com The primary method for removing the sulfonyl group is reductive desulfonylation . wikipedia.org
This transformation cleaves the carbon-sulfur bond and replaces it with a carbon-hydrogen bond. A variety of reducing agents can accomplish this, including active metals like sodium amalgam, magnesium with mercury(II) chloride, or samarium(II) iodide. wikipedia.org Applying this to this compound, after it has been used to form a more complex carbon skeleton, would result in the cleavage of either the methyl-sulfur or decyl-sulfur bond. Typically, fragmentation occurs to produce the more stable organic radical, which is then reduced and protonated. wikipedia.org This allows the sulfonyl moiety to be excised from the final product.
The Julia olefination, mentioned previously, is also a prime example of a functional group interconversion. It transforms a sulfone and a carbonyl compound into an alkene, effectively converting a C-SO₂ bond and a C=O bond into a C=C bond. wikipedia.orgfiveable.me
| Starting Material | Reagent(s) | Product Functional Group | Transformation Name |
| Alkyl Sulfone (R-SO₂-R') | Na(Hg), SmI₂, or other reducing agents | Alkane (R-H or R'-H) | Reductive Desulfonylation |
| β-Hydroxy Sulfone | 1. Acylation/Sulfonylation 2. Na(Hg) or SmI₂ | Alkene | Julia Olefination |
| α-Halo Sulfone | Strong Base | Alkene | Ramberg–Bäcklund Reaction |
| Thioether (R-S-R') | Oxidizing agent (e.g., H₂O₂, m-CPBA) | Sulfone (R-SO₂-R') | Oxidation |
This table summarizes key transformations involving the sulfonyl group. wikipedia.orgwikipedia.org
Reductive Transformations of the Sulfonyl Group
The sulfonyl group in this compound, like other alkyl sulfones, is characterized by its high thermodynamic stability. However, it can undergo reductive transformations, primarily leading to the cleavage of a carbon-sulfur bond, a process known as desulfonylation. acs.org These reactions are fundamentally reductive in nature, aiming to replace the electron-withdrawing sulfonyl moiety with a hydrogen atom, thus converting the sulfone back to an alkane. acs.org
Several methods have been developed for the reductive desulfonylation of alkyl sulfones. acs.org Classical approaches involve the use of dissolving metals, such as sodium or lithium in liquid ammonia, though the strongly basic conditions can be a limitation. acs.org Alternative reagents that operate under milder conditions have been established. For instance, magnesium metal in an alcoholic solvent, catalyzed by mercury(II) chloride, can effectively reduce alkyl sulfones without affecting a wide variety of other functional groups. acs.org Another powerful reagent is samarium(II) iodide (SmI₂), particularly when used with hexamethylphosphoramide (B148902) (HMPA). acs.org
More recently, metal-free reduction methods have been explored. The use of tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst in combination with a hydrosilane like triethylsilane (Et₃SiH), has been shown to deoxygenate sulfones completely to their corresponding sulfides. rsc.org While this specific reaction yields a sulfide (B99878) rather than an alkane, it represents a significant reductive transformation of the sulfonyl group.
The general mechanism for reductive desulfonylation with metal-based reagents involves the transfer of an electron to the sulfone. This leads to the formation of a radical anion, which then fragments to yield a sulfinate anion and the more stable organic radical—in this case, the decyl radical. acs.org Subsequent reduction of this radical and protonation affords the final alkane product, decane (B31447). acs.org
Table 1: Selected Methods for Reductive Transformation of Alkyl Sulfones
| Reagent/System | Typical Product | Reference |
|---|---|---|
| Sodium or Lithium in liquid NH₃ | Alkane (Desulfonylation) | acs.org |
| Magnesium / Mercury(II) chloride in alcohol | Alkane (Desulfonylation) | acs.org |
| Samarium(II) iodide (SmI₂) | Alkane (Desulfonylation) | acs.org |
| B(C₆F₅)₃ / Et₃SiH | Sulfide (Deoxygenation) | rsc.org |
Further Oxidation or Derivatization of the Alkane Chain
While the long decyl chain of this compound is generally unreactive like a typical alkane, the presence of the strongly electron-withdrawing sulfonyl group significantly influences the reactivity of the adjacent methylene group (the α-carbon). The protons on this carbon are acidic, allowing for deprotonation to form an α-sulfonyl carbanion, which is a key reactive species.
A primary method for derivatizing the alkane chain is through α-halogenation. The direct and selective α-monobromination of alkyl sulfones can be achieved via base-mediated electrophilic halogenation. rsc.org The choice of solvent and the specific brominating agent is critical to control the reaction's outcome and selectivity. rsc.org Research has shown that most alkyl phenyl sulfones undergo α-chlorination with carbon tetrachloride and α-bromination with bromotrichloromethane (B165885) in the presence of potassium hydroxide (B78521) in tert-butanol, proceeding through a radical-anion radical pair mechanism. acs.orgnih.gov It is possible to control the reaction to achieve either mono- or di-halogenation at the α-position. rsc.org For instance, mono-α-halogenation enhances the rate of subsequent halogenations, often leading to α,α-dihalogenation while starting material is still present. nih.gov
These α-halogenated derivatives are stable, isolable compounds that serve as valuable precursors for further synthetic transformations, as detailed in the following section. Direct functionalization of the other methylene groups (β, γ, etc.) along the decyl chain is more challenging and less common, as these positions lack the electronic activation provided by the sulfonyl group.
Role of this compound and its Derivatives as Synthetic Intermediates
This compound and, more importantly, its derivatives are versatile intermediates in organic synthesis. researchgate.net The sulfonyl group can act as an activating group and a leaving group, enabling a variety of bond-forming reactions.
A modern application involves the use of alkyl sulfones in reductive cross-coupling reactions. rsc.org For example, 1-phenyl-1H-tetrazol-5-yl sulfones can serve as radical precursors in nickel-catalyzed cross-coupling reactions with aryl zinc reagents. nih.gov This method allows for the formation of C(sp³)–C(sp²) bonds, effectively coupling the alkyl chain (like decyl) to an aromatic ring. nih.govsci-hub.se The sulfone functions as a redox-active handle that can be reductively cleaved to generate an alkyl radical, which then participates in the catalytic cycle. sci-hub.se
The α-halogenated derivatives mentioned previously are particularly useful. Racemic α-bromo sulfones are key substrates in nickel-catalyzed stereoconvergent Negishi cross-coupling reactions. organic-chemistry.orgrsc.org This allows for the coupling of the alkyl sulfone moiety with aryl or alkenyl nucleophiles to create new carbon-carbon bonds at the α-position. organic-chemistry.orgrsc.org
Furthermore, the α-anion generated by deprotonating this compound can act as a nucleophile. This carbanion can be used in alkylation reactions to form new C-C bonds, extending the carbon chain or introducing branching. acs.org After serving its synthetic purpose, the sulfonyl group can be removed via reductive desulfonylation (see section 5.3.1), making it a valuable "temporary" activating group. acs.org This stepwise alkylation followed by desulfonylation is a powerful strategy for constructing complex carbon skeletons. acs.org
Asymmetric Synthesis and Stereocontrol in Reactions Involving Sulfones
The sulfonyl group plays a significant role in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is crucial. While the sulfur atom in this compound is not a stereocenter, reactions at the adjacent α-carbon can create one. The challenge and opportunity lie in controlling the stereochemical outcome of these reactions.
A landmark achievement in this area is the development of nickel-catalyzed stereoconvergent cross-couplings of racemic α-bromo sulfones. rsc.orgwikipedia.org In this type of reaction, a starting material containing an equal mixture of both enantiomers (a racemate) of an α-bromo alkyl sulfone is converted into a product that is highly enriched in a single enantiomer. organic-chemistry.orgrsc.org For example, the Negishi coupling of a racemic α-bromo sulfone with an arylzinc or alkenylzirconium reagent, in the presence of a nickel catalyst and a chiral bis(oxazoline) ligand, produces the corresponding secondary sulfone with high enantiomeric excess. organic-chemistry.orgrsc.org
Mechanistic studies suggest that these reactions proceed through the formation of a radical intermediate. organic-chemistry.orgrsc.org The chiral nickel catalyst is able to control how this intermediate reacts, preferentially forming one enantiomer of the product over the other, regardless of the starting stereochemistry of the α-bromo sulfone. organic-chemistry.orgrsc.org This powerful method enables the enantioselective synthesis of chiral secondary sulfones, which are important motifs in medicinal chemistry. rsc.org The ability of the sulfonyl group to stabilize adjacent intermediates and participate in such catalytic systems underscores its importance for achieving high levels of stereocontrol in modern organic synthesis. researchgate.net
Future Research Directions and Interdisciplinary Perspectives in 1 Methylsulfonyldecane Chemistry
Development of Sustainable and Eco-Friendly Synthetic Methodologies
The traditional synthesis of sulfones often involves the oxidation of precursor sulfides, a process that has historically relied on stoichiometric, and often toxic, heavy metal oxidants or harsh reaction conditions. acsgcipr.org Modern chemistry seeks to replace these methods with more sustainable alternatives. Future research on the synthesis of 1-Methylsulfonyldecane will likely focus on the adoption and refinement of green synthetic protocols.
Key areas of development include:
Catalytic Oxidations: The use of catalytic systems with benign terminal oxidants represents a major step forward. Research is ongoing to develop robust, inexpensive, and recyclable catalysts for the oxidation of sulfides. For a compound like this compound, this would involve the oxidation of 1-(methylthio)decane using catalysts based on base metals in conjunction with hydrogen peroxide (H₂O₂) or even molecular oxygen (O₂) as the ultimate oxidant. acsgcipr.orgpurdue.edu This approach minimizes waste and avoids the use of hazardous reagents. acsgcipr.org
SO₂ Surrogates: Direct methods involving the insertion of sulfur dioxide (SO₂) are of great interest. mt.com To circumvent the challenges of handling gaseous SO₂, solid, eco-friendly SO₂ surrogates like sodium metabisulfite (B1197395) have been successfully employed in three-component cross-coupling reactions to construct aryl methyl sulfones. nih.gov Adapting such methodologies for aliphatic sulfones like this compound would be a significant advancement.
Photocatalysis and Electrochemistry: Emerging technologies such as photocatalysis and electrochemistry offer highly controlled and sustainable routes to sulfones. americanpharmaceuticalreview.com Visible-light-mediated reactions, for instance, can enable C-S bond formation under mild, ambient conditions, often using inexpensive organic dyes as photocatalysts. mt.com These methods could provide novel pathways to this compound that are not reliant on traditional oxidation.
Green Solvents: The choice of solvent is critical to the environmental impact of a chemical process. Future syntheses will likely explore the use of deep eutectic solvents (DES) or water as reaction media. mt.com DES are attractive due to their low cost, biodegradability, and recyclability. mt.com
Table 1: Comparison of Sustainable Synthetic Approaches for Sulfones
| Methodology | Key Features | Potential Application for this compound Synthesis | References |
|---|---|---|---|
| Catalytic Oxidation | Uses benign oxidants like H₂O₂ or O₂ with recyclable catalysts (e.g., base metals). | Oxidation of 1-(methylthio)decane. | acsgcipr.orgpurdue.edu |
| SO₂ Surrogates | Employs stable, solid SO₂ sources like sodium metabisulfite, avoiding gaseous SO₂. | Coupling of a decyl precursor, a methyl source, and an SO₂ surrogate. | nih.gov |
| Photocatalysis | Utilizes visible light to drive reactions under mild conditions, often with organic photocatalysts. | Visible-light-induced decarboxylative sulfonylation of a suitable carboxylic acid precursor. | mt.com |
| Green Solvents | Reactions are performed in environmentally friendly media such as water or deep eutectic solvents (DES). | Any of the above methods performed in a sustainable solvent system. | mt.com |
Integration of Advanced Analytical Techniques for In-Situ Reaction Monitoring
Optimizing the synthesis of this compound, particularly via oxidation, requires precise control to maximize yield and prevent the formation of byproducts like the corresponding sulfoxide (B87167) or products from over-oxidation. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through real-time measurement of critical process parameters. wikipedia.orgyoutube.com The integration of in-situ spectroscopic techniques is central to this approach.
For the synthesis of this compound, future research would benefit from:
In-Situ FTIR and Raman Spectroscopy: These non-invasive techniques can monitor the reaction progress in real-time without the need for sampling. mt.comnih.gov By tracking the characteristic vibrational bands of the starting sulfide (B99878), the intermediate sulfoxide, and the final this compound product, chemists can determine reaction kinetics, identify transient intermediates, and precisely pinpoint the reaction endpoint. nih.gov This is crucial for preventing over-oxidation. acsgcipr.org Attenuated Total Reflectance (ATR) probes are particularly useful as they can be directly inserted into the reaction vessel. nih.gov
Real-Time Data Analysis: The data streams from in-situ probes can be coupled with multivariate data analysis and chemometrics to build predictive models. nih.govyoutube.com This allows for automated process control, ensuring consistent product quality and optimizing reaction conditions for efficiency and safety. nih.gov
Table 2: Advanced Analytical Techniques for Reaction Monitoring
| Technique | Principle | Application in this compound Synthesis | References |
|---|---|---|---|
| In-Situ FTIR Spectroscopy | Measures infrared absorption of functional groups in real-time. | Monitors disappearance of sulfide reactant and appearance of S=O (sulfoxide) and O=S=O (sulfone) stretches. | mt.comnih.govaps.org |
| In-Situ Raman Spectroscopy | Measures inelastic scattering of light, providing a molecular fingerprint. Less interference from polar solvents like water. | Tracks changes in S-C and S=O vibrational modes to quantify reactants, intermediates, and products. | nih.govyoutube.combruker.com |
| Process Analytical Technology (PAT) | A framework for process control using real-time analytics to ensure quality by design. | Integrates spectroscopic data to understand and control the oxidation process, ensuring high yield and purity. | wikipedia.orgyoutube.comnih.gov |
Expansion of Computational Models for Complex Sulfone Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding molecular structure, reactivity, and spectroscopic properties. While many studies focus on complex, functionalized sulfones, applying these models to a fundamental structure like this compound is a crucial future step.
Future computational research directions include:
Establishing Baseline Data: High-level DFT calculations on this compound can provide accurate predictions of its conformational landscape, vibrational spectra (IR and Raman), and electronic properties (e.g., bond energies, charge distribution). This data can serve as a benchmark for validating new computational methods and for understanding the intrinsic properties of the aliphatic sulfonyl group without confounding electronic effects from other functional groups.
Modeling Reaction Mechanisms: Computational models can be used to investigate the mechanisms of the sustainable synthetic reactions discussed previously. For example, DFT can elucidate the transition states and reaction pathways for the catalytic oxidation of 1-(methylthio)decane, helping to rationalize catalyst activity and selectivity.
Predicting Physicochemical Properties: Models can predict properties like polarity and intermolecular interaction potential. For this compound, this would help in understanding its solubility, boiling point, and its behavior in different environments, which is valuable for its potential applications in materials science. Some DFT functionals have been shown to fail in predicting correct molecular structures for sulfones, highlighting the need for careful method selection and validation. nih.gov
Table 3: Applications of Computational Modeling in Sulfone Research
| Computational Application | Information Gained | Relevance to this compound | References |
|---|---|---|---|
| Conformational Analysis | Predicts stable 3D structures and their relative energies. | Understanding the influence of the flexible decyl chain on the sulfonyl group. | nih.gov |
| Vibrational Spectra Simulation | Calculates theoretical IR and Raman spectra. | Aids in the interpretation of experimental spectra obtained from in-situ monitoring. | nih.gov |
| Reaction Pathway Analysis | Maps out energy profiles of chemical reactions to identify transition states and intermediates. | Elucidating mechanisms of novel synthetic routes and optimizing reaction conditions. | youtube.com |
| Electronic Property Calculation | Determines charge distribution, frontier molecular orbitals, and electrostatic potential. | Predicting reactivity, polarity, and potential for intermolecular interactions. | acs.org |
Exploration of this compound as a Model Compound for Broader Sulfone Research
The simplicity of this compound—a linear alkyl chain attached to a methyl sulfonyl group—makes it an ideal model system. In contrast to more complex molecules where multiple functional groups can interfere with analysis, this compound allows for the unambiguous study of the sulfonyl group's fundamental behavior.
Future research should leverage this compound as:
A Benchmark for Synthesis: New sustainable synthetic methods for sulfones can be tested on 1-(methylthio)decane as a substrate. The non-polar nature of the starting material and product presents a distinct challenge for purification and analysis compared to more polar or crystalline aromatic sulfones, making it a robust test case.
A Standard for Analytical Methods: The development of in-situ monitoring protocols using FTIR or Raman can be standardized using the well-defined oxidation of 1-(methylthio)decane to this compound. The clear spectral shifts would allow for straightforward calibration and validation of analytical models.
A Probe for Physical Properties: Fundamental physicochemical properties, such as viscosity, thermal stability, and solubility in various organic solvents and supercritical fluids, can be precisely measured for this compound. This data is valuable for building predictive models for other long-chain aliphatic sulfones, which are relevant as additives, lubricants, or phase-change materials.
Interfacing Sulfone Chemistry with Materials Science and Supramolecular Chemistry
The sulfonyl group is known to impart desirable properties to materials, including high thermal stability, oxidative resistance, and strength, leading to their use in high-performance engineering plastics like polysulfones. youtube.com While this compound is not a polymer itself, it represents a molecular fragment whose properties can inform materials design.
Interdisciplinary research opportunities include:
Additives and Plasticizers: The long, non-polar decyl chain combined with the highly polar sulfonyl group gives this compound an amphiphilic character. Its potential as a plasticizer or processing aid for sulfone-based polymers could be explored. Its miscibility and effect on the glass transition temperature of polymers like poly(bisphenol A sulfone) would be a key area of investigation.
Supramolecular Assembly: The oxygen atoms of the sulfonyl group are effective hydrogen bond acceptors. Research could investigate the self-assembly of this compound in the solid state or its ability to co-crystallize with other molecules to form new supramolecular structures. The interplay between the van der Waals interactions of the long alkyl chains and the dipole-dipole/hydrogen-bonding interactions of the sulfonyl groups could lead to interesting and potentially useful ordered materials.
Functionalized Precursors: this compound can serve as a starting point for the synthesis of more complex, functionalized long-chain sulfones. For example, terminal functionalization of the decyl chain could create novel monomers for polymerization, leading to materials with tailored properties, or surfactants with a stable sulfonyl headgroup.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
